![molecular formula C14H19NO5S B2368288 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 400083-37-6](/img/structure/B2368288.png)
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone, also known as HSP990, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and gene silencing. HSP990 has shown promising results in preclinical studies as a potential anticancer agent, and is currently being tested in clinical trials.
Scientific Research Applications
Coordination Compounds and Molecular Structures
Lipophilic coordination compounds involving pyridinones, including those with aryl substituents like p-methoxyphenyl, have been synthesized and characterized, indicating potential applications in inorganic chemistry and materials science (Zhang, Rettig, & Orvig, 1991).
The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound structurally related to the query, has been examined, showing its potential as an antineoplastic agent and its relevance in crystallography and drug design (Banerjee et al., 2002).
Applications in Organic Synthesis and Medicinal Chemistry
Vinylogous sulfonamides, closely related to the query compound, have been utilized in the synthesis of indolizidines, highlighting their use in organic synthesis and potential in developing alkaloid frameworks (Michael et al., 2004).
A study on the synthesis of novel sulfonyl esters using phenolic chalcone analogues, which include methoxyphenyl groups similar to the query compound, shows the potential application in the synthesis of anticancer agents (Muškinja et al., 2019).
Radiopharmaceutical Research
- Research on N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium-IV-99m, including compounds with p-methoxyphenyl substituents, provides insight into potential applications in nuclear medicine and radiopharmaceutical development (Edwards et al., 1993).
Mechanism of Action
Target of Action
The primary targets of the compound “1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone” are currently unknown
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies once the compound’s targets and mode of action are better understood.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)sulfonylpropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-4-6-13(7-5-12)21(18,19)10-11(16)9-15-8-2-3-14(15)17/h4-7,11,16H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFURPOEZEEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

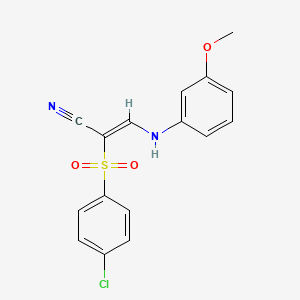
![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)
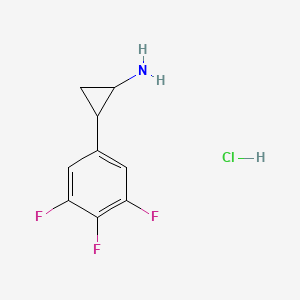
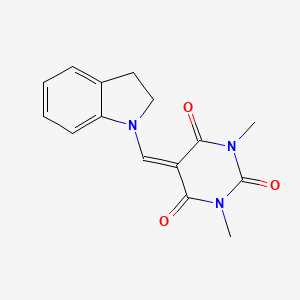
![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)


![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)
![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)
![3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368223.png)
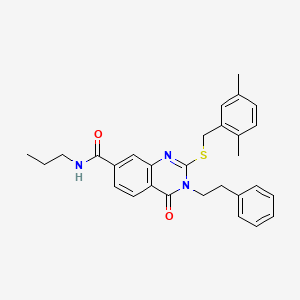
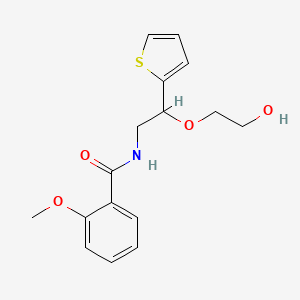
![2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2368228.png)
